molecular formula C12H10N2O3S2 B7631955 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one

1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one

Cat. No. B7631955
M. Wt: 294.4 g/mol
InChI Key: KZYHTLQODNTYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one, also known as BTdC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound is a derivative of benzothiadiazine and has a unique chemical structure that makes it an interesting molecule for further study.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This leads to the inhibition of tumor growth and the replication of viruses.
Biochemical and Physiological Effects:
1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one has been found to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one in lab experiments is that it is a relatively simple compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are a number of potential future directions for research on 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective antitumor and antiviral therapies. Another area of focus could be on exploring its potential as an anti-inflammatory agent, which could have applications in the treatment of a range of diseases. Finally, research could also be focused on developing more efficient synthesis methods for 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one, which could make it more accessible for use in research and drug development.

Synthesis Methods

The synthesis of 1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one can be achieved through a multistep process that involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-chlorobenzothiazole to yield the intermediate product. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of a catalyst.

Scientific Research Applications

1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one has been studied for its potential as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential as an antiviral agent, with studies showing that it can inhibit the replication of certain viruses.

properties

IUPAC Name

1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-12-13-10-5-1-2-6-11(10)19(16,17)14(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHTLQODNTYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dioxo-2-(thiophen-2-ylmethyl)-4H-1lambda6,2,4-benzothiadiazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.